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Compound of Interest

Compound Name: 2,4-Dimethoxythiobenzamide

Cat. No.: B1334437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-
Dimethoxythiobenzamide, a key intermediate in organic and medicinal chemistry. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for the compound's spectral characteristics. Due to the limited

availability of publicly accessible, detailed experimental data for this specific compound, this

guide outlines the expected spectroscopic characteristics based on analogous structures and

general principles of spectroscopic interpretation for thioamides. Standardized methodologies

for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also presented as a practical protocol.

Compound Profile
Identifier Value

IUPAC Name 2,4-dimethoxybenzenecarbothioamide

CAS Number 23822-07-3

Molecular Formula C₉H₁₁NO₂S

Molecular Weight 197.26 g/mol

Appearance Yellow powder

Melting Point 136 - 138 °C
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Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2,4-
Dimethoxythiobenzamide. This data is predicted and based on the analysis of structurally

similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ)

ppm
Multiplicity Integration Proton Assignment

~ 7.8 - 7.6 Doublet 1H Ar-H (H6)

~ 6.5 - 6.3 Multiplet 2H Ar-H (H3, H5)

~ 3.9 Singlet 3H OCH₃ (C4)

~ 3.8 Singlet 3H OCH₃ (C2)

~ 8.0 - 7.5 (broad) Singlet 2H NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Assignment

~ 200 - 210 C=S

~ 160 - 165 C-O (C4)

~ 155 - 160 C-O (C2)

~ 130 - 135 Ar-C (C6)

~ 115 - 120 Ar-C (C1)

~ 105 - 110 Ar-C (C5)

~ 98 - 102 Ar-C (C3)

~ 55 - 56 OCH₃ (C4)

~ 55 - 56 OCH₃ (C2)

Table 3: Predicted FT-IR Data (KBr Pellet)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1334437?utm_src=pdf-body
https://www.benchchem.com/product/b1334437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Mode

3450 - 3150 Medium, Broad
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch (in OCH₃)

1620 - 1600 Strong Aromatic C=C stretch

1500 - 1400 Strong Aromatic C=C stretch

1250 - 1000 Strong C-O stretch (aryl ethers)

1150 - 1100 Strong C=S stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Possible Fragment Ion

197 High [M]⁺ (Molecular Ion)

182 Medium [M - NH₃]⁺

166 Medium [M - S]⁺

151 High [M - S - CH₃]⁺

136 Medium [C₇H₄O₂S]⁺

121 Medium [C₇H₅O₂]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of 2,4-
Dimethoxythiobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 2,4-Dimethoxythiobenzamide is dissolved

in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are

referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16

ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid 2,4-Dimethoxythiobenzamide powder is

placed directly onto the diamond crystal of the uATR accessory.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific ISQ EC/LT single quadrupole mass spectrometer with a

direct insertion probe (or equivalent GC-MS system).

Sample Preparation: A dilute solution of 2,4-Dimethoxythiobenzamide is prepared in

methanol (approximately 1 mg/mL).

Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 50 - 500

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and the

major fragment ions.

Mandatory Visualizations
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

2,4-Dimethoxythiobenzamide

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Process NMR Data Process IR Data Process MS Data

Structural Elucidation

Click to download full resolution via product page

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
2,4-Dimethoxythiobenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334437#spectroscopic-data-nmr-ir-ms-of-2-4-
dimethoxythiobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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